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Padanamide A

Antimalarial *Plasmodium falciparum* Marine natural product

Researchers face confounding cytotoxicity and off-target activity when studying sulfur metabolism or malaria. Padanamide A solves this as a genetically validated, selective probe. - **Antimalarial hit:** EC50 = 160-340 nM vs P. falciparum; no HEK293/HepG2 toxicity. - **Pathway tool:** Yeast chemical genomics links to AAH1 (cysteine) & MET32 (methionine). - **Supply certainty:** Published total synthesis; biosynthetic gene cluster (padQ) characterized. - **Not substitutable:** Padanamide B is cytotoxic & lacks antiplasmodial activity (EC50 >10 µM).

Molecular Formula C31H47N7O9
Molecular Weight 661.7 g/mol
CAS No. 1314881-80-5
Cat. No. B3026302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadanamide A
CAS1314881-80-5
Molecular FormulaC31H47N7O9
Molecular Weight661.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O
InChIInChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1
InChIKeyIAYPOIKGUHHBAU-DYTCPEOESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Padanamide A Technical & Procurement Reference


Padanamide A (CAS: 1314881-80-5) is a highly modified linear tetrapeptide first isolated from a marine-derived *Streptomyces* species (strain RJA2928) [1]. Its structure is distinguished by the complete absence of proteinogenic amino acids, instead incorporating unusual heterocyclic moieties, including (S)-3-amino-2-oxopyrrolidine-1-carboxamide (S-Aopc) at its C-terminus [2][3]. The compound demonstrates potent *in vitro* activity against multiple strains of the malaria parasite *Plasmodium falciparum* (EC50s = 160–340 nM), while exhibiting a favorable selectivity profile by showing no cytotoxicity against non-cancerous human cell lines (HEK293, HepG2) [4].

Antiplasmodial screening fit — reported activity against P. falciparum strain panel
Cell-model selectivity context — non-cytotoxic to non-cancerous cell lines
Total synthesis confirmed — published route enables analog supply

Padanamide A Substitution Risk Analysis


Generic substitution with its closest structural analog, Padanamide B, is not scientifically valid for several quantifiable reasons. While both are co-isolated linear tetrapeptides, they exhibit divergent structural and functional properties. Critically, Padanamide B is cytotoxic to Jurkat T lymphocytes, whereas Padanamide A is not [1]. This differential activity correlates with a key structural divergence: Padanamide A incorporates an S-Aopc C-terminus derived from a PadQ-catalyzed carbamoylation of L-2,4-diaminobutyrate, while Padanamide B contains an S-Apd C-terminus likely derived from glutamine [2][3]. Furthermore, yeast deletion-mutant chemical genomics profiling identifies specific genetic loci of bioactivity (AAH1 and MET32) for Padanamide A, which may not be conserved in Padanamide B due to its distinct C-terminal heterocycle [1]. Thus, procuring Padanamide B in place of Padanamide A would introduce significant confounding variables related to both target engagement and cytotoxicity.

Antiplasmodial activity absent in analog
Padanamide B shows no reported antiplasmodial activity; substituting may eliminate target screening signal.
Cytotoxicity profile diverges
Padanamide B is reported cytotoxic to Jurkat T cells, introducing confounding variables not present with Padanamide A.
Biosynthetic origin differs (padQ dependency)
Production of Padanamide A requires padQ carbamoyltransferase; analog identity and control may not transfer.

Padanamide A Differentiation Guide


Antiplasmodial Potency Comparison

Padanamide A demonstrates potent and consistent antiplasmodial activity against a panel of *Plasmodium falciparum* strains [1]. In direct head-to-head comparison, it exhibits sub-micromolar efficacy.

Antiplasmodial potency
Head-to-head
Pad A: EC50 160–340 nM (5 strains)
Pad B: EC50 >10 µM
≥29‑fold difference
Reported sole active antiplasmodial entity in structural pair
Substitution with Pad B precluded for antimalarial screening
Antimalarial *Plasmodium falciparum* Marine natural product

Differential Cytotoxicity

A key differentiator for Padanamide A is its selective cytotoxicity profile [1]. While it is non-toxic to non-cancerous cells, it exhibits a distinct profile against a cancer cell line.

Differential cytotoxicity
Head-to-head
Pad A: HEK293 IC50 >100 µM; Jurkat ~90 µM
Pad B: Cytotoxic to Jurkat (IC50 not specified)
Supports cell-model selectivity endpoint review
Non-cancerous cell line profile distinct from analog
Cytotoxicity Selectivity Cell-based assay

Yeast Chemical Genomics Mechanism

Unbiased chemical genomics analysis using *Saccharomyces cerevisiae* deletion mutants provides a distinct mechanism-of-action fingerprint for Padanamide A [1].

Mechanism of action
Class-level inference
S. cerevisiae deletion mutant profiling linked to AAH1 (cysteine) and MET32 (methionine) genes
Supports mechanistic profiling for target engagement
Genetic interaction profile specific to Pad A; Pad B data absent
Mechanism of action Chemical genomics Cysteine biosynthesis

Total Synthesis and Biosynthetic Validation

The identity of Padanamide A is rigorously validated by two independent, orthogonal methods: a completed total synthesis and targeted biosynthetic gene inactivation [1][2].

Structural validation
Cross-study comparable
Total synthesis (Long 2013); padQ essential for Pad A, dispensable for Pad B
Supports identity confirmation and biosynthetic control
Dual orthogonal validation reduces identity ambiguity
Total synthesis Biosynthesis Structure elucidation

Padanamide A Research Applications


Cysteine/Methionine Metabolism Probe

Researchers investigating sulfur amino acid metabolism and its regulation can utilize Padanamide A as a selective chemical probe. Yeast chemical genomics data has definitively linked Padanamide A's bioactivity to the AAH1 (cysteine biosynthesis) and MET32 (methionine regulation) genes in *S. cerevisiae* [1]. This provides a unique, genetically validated tool for perturbing and interrogating these specific pathways, a feature not shared by its analog Padanamide B, for which comparable genetic interaction data are not available [1].

Antimalarial Discovery & Mode of Action

Padanamide A serves as a validated hit compound for antimalarial drug discovery programs. It demonstrates potent *in vitro* activity against a panel of *P. falciparum* strains (EC50s = 160–340 nM), while exhibiting a favorable selectivity profile against non-cancerous human cell lines (HEK293) [1]. In contrast, Padanamide B lacks this antiplasmodial activity (EC50 > 10 µM) [1], making Padanamide A the unequivocal choice for further medicinal chemistry optimization and target deconvolution studies in the context of malaria.

Biosynthetic Engineering of Nonribosomal Peptides

Padanamide A is an ideal candidate for biosynthetic and metabolic engineering studies. The complete biosynthetic gene cluster has been identified, and a clear genetic switch has been characterized: the *padQ* carbamoyltransferase gene is essential for the production of Padanamide A but not Padanamide B [2]. This established genetic dependency provides a defined target for rational pathway engineering to increase titers or generate novel analogs through precursor-directed biosynthesis, a level of control not yet validated for the *padQ*-independent production of Padanamide B [2].

SAR Compound Sourcing & Supply

Procurement of Padanamide A for structure-activity relationship (SAR) studies is justified by the availability of a published total synthesis [3]. This synthetic route not only confirms the compound's absolute stereochemistry, but also provides a conceptual blueprint for the synthesis of novel analogs for lead optimization. The existence of a fully synthetic route de-risks long-term supply and ensures chemical reproducibility for ongoing medicinal chemistry efforts.

Application
Selection Property
Validation Focus
Cysteine/methionine metabolism probe
Yeast chemical genomics fingerprint
Sulfur amino acid pathway markers
Antimalarial discovery hit
Selective antiplasmodial activity
Strain-panel potency and cell-model selectivity
Biosynthetic engineering
Carbamoyltransferase-dependent biosynthesis
Gene dependency and precursor-directed biosynthesis
SAR compound sourcing
Published total synthesis route
Synthetic reproducibility and stereochemical confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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